BenchChemオンラインストアへようこそ!

Hoodigoside I

Analytical chemistry Natural product authentication Mass spectrometry

Hoodigoside I (CAS 946409-71-8) is an oxypregnane steroidal glycoside belonging to the hoodigoside series (hoodigosides A–K) first isolated and structurally characterized from the aerial parts of Hoodia gordonii (Apocynaceae), a succulent plant native to the Kalahari Desert traditionally used for appetite suppression. With a molecular formula of C60H96O22 and a molecular weight of approximately 1169.4 Da, Hoodigoside I features a 12-O-β-tigloyl-3β,14β-dihydroxy-pregn-5-en-20-one (hoodigogenin A) aglycone core bearing an extended oligosaccharide chain, distinguishing it from both the well-known appetite-suppressant marker P57AS3 (C47H74O15, ~878 Da) and other hoodigoside congeners.

Molecular Formula C60H96O22
Molecular Weight 1169.406
CAS No. 946409-71-8
Cat. No. B2640730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoodigoside I
CAS946409-71-8
Molecular FormulaC60H96O22
Molecular Weight1169.406
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O
InChIInChI=1S/C60H96O22/c1-14-28(2)56(66)78-44-22-38-37(60(67)20-18-36(29(3)62)59(44,60)9)16-15-34-21-35(17-19-58(34,38)8)76-45-23-39(68-10)52(30(4)72-45)79-46-24-40(69-11)53(31(5)73-46)80-47-25-41(70-12)54(32(6)74-47)81-48-26-42(71-13)55(33(7)75-48)82-57-51(65)50(64)49(63)43(27-61)77-57/h14-15,30-33,35-55,57,61,63-65,67H,16-27H2,1-13H3/b28-14+/t30-,31-,32-,33-,35+,36-,37-,38?,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49-,50+,51-,52-,53-,54-,55-,57+,58+,59+,60+/m1/s1
InChIKeyCTEPYEUIZNZLPO-VGPNSHIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hoodigoside I (CAS 946409-71-8): Structural and Analytical Baseline for an Oxypregnane Steroidal Glycoside from Hoodia gordonii


Hoodigoside I (CAS 946409-71-8) is an oxypregnane steroidal glycoside belonging to the hoodigoside series (hoodigosides A–K) first isolated and structurally characterized from the aerial parts of Hoodia gordonii (Apocynaceae), a succulent plant native to the Kalahari Desert traditionally used for appetite suppression [1][2]. With a molecular formula of C60H96O22 and a molecular weight of approximately 1169.4 Da, Hoodigoside I features a 12-O-β-tigloyl-3β,14β-dihydroxy-pregn-5-en-20-one (hoodigogenin A) aglycone core bearing an extended oligosaccharide chain, distinguishing it from both the well-known appetite-suppressant marker P57AS3 (C47H74O15, ~878 Da) and other hoodigoside congeners [1]. The compound is catalogued as a natural product reference standard and has been incorporated into validated UPLC-UV-MS and HPLC-CAD fingerprinting methods for the authentication of Hoodia-based dietary supplements [3].

Why Hoodigoside I (CAS 946409-71-8) Cannot Be Interchanged with P57AS3, Other Hoodigosides, or Alternative-Source Pregnane Glycosides


Within the Hoodia gordonii metabolome, individual hoodigosides differ substantially in their oligosaccharide chain length and sugar composition, resulting in molecular weights that span from approximately 750 Da to over 1,350 Da [1][2]. Hoodigoside I (C60H96O22, 1169.4 Da) is structurally distinct from the appetite-suppressant marker P57AS3 (C47H74O15, ~878 Da) and from closely related congeners such as Hoodigoside M (C53H88O25, ~1124.6 Da) and Hoodigoside O (C52H84O21, ~1045.2 Da) [1]. These structural differences directly affect chromatographic retention behaviour, mass spectrometric detection parameters, and potentially biological activity profiles [3]. Furthermore, pregnane glycosides sourced from alternative plant species such as Cynanchum auriculatum (e.g., wilfoside K1N) possess entirely different aglycone cores and glycosylation patterns, meaning they are not analytically or functionally interchangeable with Hoodigoside I [4]. In procurement contexts where a specific hoodigoside is required as a reference standard for identity testing, quantification, or authentication of Hoodia-containing products, substitution by a generic 'Hoodia extract' or an incorrectly assigned congener will yield inaccurate analytical results and potentially invalidate regulatory compliance efforts [3].

Hoodigoside I (CAS 946409-71-8) Quantitative Differentiation Evidence Against Key Comparators


Molecular Weight and Formula Differentiation of Hoodigoside I vs. P57AS3, Hoodigoside M, and Hoodigoside O

Hoodigoside I possesses a molecular formula of C60H96O22 and a molecular weight of 1169.4 Da, which quantitatively differentiates it from the primary appetite-suppressant marker P57AS3 (C47H74O15, ~878 Da; ΔMW ≈ 291 Da) and from the closely related hoodigoside congeners Hoodigoside M (C53H88O25, ~1124.6 Da; ΔMW ≈ 45 Da) and Hoodigoside O (C52H84O21, ~1045.2 Da; ΔMW ≈ 124 Da) [1]. These mass differences are readily resolved by high-resolution mass spectrometry, enabling unambiguous identification in complex Hoodia extracts where multiple hoodigosides co-elute or are present at varying abundance levels [1].

Analytical chemistry Natural product authentication Mass spectrometry

Validated UPLC-UV-MS Analytical Method Performance Parameters for Hoodigoside Quantification

A validated UPLC-UV-MS method developed for the simultaneous fingerprint analysis of 12 hoodigosides, including Hoodigoside I, achieved a limit of detection (LOD) of 0.3 µg/mL and a limit of quantification (LOQ) of 0.9 µg/mL, with intra- and inter-day precision (RSD) below 3.0% and recovery efficiency of 97–103% [1]. This method was successfully applied across 35 commercial dietary supplement matrices, 4 Hoodia species, and 23 related genera, demonstrating broad applicability for Hoodigoside I as a target analyte in regulatory and quality control settings [1]. By comparison, alternative-source pregnane glycosides such as wilfoside K1N from Cynanchum auriculatum require entirely different chromatographic conditions and are not covered by this validated method [2].

Method validation Quality control Dietary supplement authentication

Cytotoxicity Safety Profile of Hoodigosides A–K: Absence of Cytotoxic Activity up to 25 µg/mL

In cell-based cytotoxicity assays, hoodigosides A–K (the series that includes Hoodigoside I) were tested and found to exhibit no cytotoxicity up to a concentration of 25 µg/mL [1]. This class-level finding distinguishes the hoodigoside series from certain other pregnane glycosides that have demonstrated cytotoxic activity. For context, P57AS3—the most extensively studied Hoodia gordonii oxypregnane glycoside—was likewise inactive in these cytotoxicity assays, suggesting a shared safety characteristic within this structural class [1]. However, P57AS3 has been separately associated with adverse effects including nausea in human studies, and its structural similarity to cardiac glycosides has raised concerns about potential cardiotoxicity at higher doses [2].

Toxicology Safety assessment Dietary supplement safety

Hoodigoside I as a Reference Standard for HPLC-CAD and UHPLC Multidetector Authentication Platforms

Hoodigoside I is explicitly catalogued and commercially supplied as a natural product reference standard (CAS 946409-71-8) for use in chromatographic identity testing and quantification . It is one of eight hoodigosides separated and detected within 15–20 minutes on validated UHPLC-CAD (charged aerosol detection) platforms that provide low-nanogram sensitivity with uniform detector response for all non-volatile analytes . The CAD detector's universal response characteristics enable quantification of Hoodigoside I alongside degradation products and impurities that lack UV chromophores—a capability unavailable with UV-only detection . This analytical versatility positions Hoodigoside I as a multi-purpose reference standard, whereas P57AS3, despite being the most extensively studied hoodigoside pharmacologically, is typically present in plant material at only 5–50 mg/kg compared to the substantially higher abundance ranges of hoodigosides L (1,000–6,000 mg/kg) and O (500–5,000 mg/kg), potentially limiting its practical utility as a sole quantitative marker [1].

Reference standard Chromatography Dietary supplement quality control

Pharmacokinetic Differentiation: P57AS3 Oral Bioavailability and Rapid Clearance as Comparative Benchmark

P57AS3, the most extensively characterized oxypregnane glycoside from Hoodia gordonii, exhibits an oral bioavailability of 47.5% with a rapid absorption half-life of 0.13 hours and a plasma clearance rate of 1.09 L/h/kg following intravenous administration in a CD1 mouse model [1]. After oral administration of Hoodia extract (equivalent to 25 mg P57/kg), the peak plasma concentration was achieved at 0.6 hours, and P57AS3 was rapidly distributed and eliminated from tissues within 4 hours [1]. No equivalent pharmacokinetic data are available for Hoodigoside I; however, the substantially larger molecular weight (1169.4 vs. ~878 Da) and the more extensive oligosaccharide chain of Hoodigoside I may result in meaningfully different absorption and distribution profiles . This pharmacokinetic data gap represents both a limitation and a research opportunity for Hoodigoside I.

Pharmacokinetics Oral bioavailability ADME

High-Value Application Scenarios for Hoodigoside I (CAS 946409-71-8) in Research and Industrial Procurement


Reference Standard for UPLC-UV-MS or UHPLC-CAD Multi-Hoodigoside Fingerprinting of Hoodia Dietary Supplements

Hoodigoside I is included in the validated 12-hoodigoside UPLC-UV-MS chemical fingerprinting method that has been applied across 35 dietary supplement matrices (gels, capsules, tablets, sprays, tea bags, snack bars, powders, and juices), four Hoodia species, and 23 related genera [1]. With established method performance parameters (LOD 0.3 µg/mL, LOQ 0.9 µg/mL, RSD <3.0%, recovery 97–103%), Hoodigoside I can be procured as part of a reference standard panel for identity testing, adulteration detection, and quantitative determination of Hoodia authenticity in commercial products [1]. The compound's compatibility with charged aerosol detection (CAD) further enables quantification alongside non-chromophoric impurities that escape UV detection .

Structural Probe for Investigating Glycosylation-Dependent Bioactivity in Oxypregnane Glycosides

Hoodigoside I (C60H96O22, 1169.4 Da) possesses a significantly larger oligosaccharide chain than the well-characterized P57AS3 (C47H74O15, ~878 Da) [1]. This structural divergence—an approximate 291 Da mass difference attributable to extended glycosylation—makes Hoodigoside I a useful probe molecule for structure-activity relationship (SAR) studies examining how sugar chain length and composition influence appetite-suppressant activity, cytotoxicity profiles, and pharmacokinetic behaviour within the oxypregnane glycoside class [2]. Researchers investigating whether the appetite-suppressant mechanism (hypothalamic ATP modulation) is aglycone-dependent or modulated by glycosylation can use Hoodigoside I alongside P57AS3 and other hoodigosides to systematically dissect these contributions.

Authentication Marker for Hoodia gordonii vs. Hoodia parviflora Botanical Origin Discrimination

Different Hoodia species exhibit distinct hoodigoside profiles. Hoodigoside I, isolated from Hoodia gordonii, contributes to species-specific chemical fingerprint patterns that can be exploited for botanical authentication using HPLC-CAD with principal component analysis (PCA) [1]. This application is particularly relevant given that Hoodia gordonii is CITES-listed and supply-constrained, creating a commercial incentive for adulteration with other Hoodia species or unrelated genera . Procurement of Hoodigoside I as a species-specific marker compound supports regulatory compliance and quality assurance workflows in the dietary supplement industry.

Safety Benchmarking in Cell-Based Toxicology Screening Panels

The hoodigoside series (A–K, including Hoodigoside I) has been characterized as non-cytotoxic in cell-based assays up to 25 µg/mL [1]. This class-level safety finding supports the use of Hoodigoside I as a negative control or baseline comparator in cytotoxicity screening panels that evaluate novel oxypregnane glycosides, Hoodia extract fractions, or structurally modified derivatives. Compared to P57AS3—which, although similarly non-cytotoxic in these in vitro assays, has been associated with nausea in human studies and carries structural alerts due to its similarity to cardiac glycosides —Hoodigoside I may present a favourable safety benchmark for early-stage toxicology profiling.

Quote Request

Request a Quote for Hoodigoside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.